Cas no 2703218-17-9 (Benzaldehyde, 2-ethoxy-3,5-bis(trifluoromethyl)-)

Benzaldehyde, 2-ethoxy-3,5-bis(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- Benzaldehyde, 2-ethoxy-3,5-bis(trifluoromethyl)-
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- インチ: 1S/C11H8F6O2/c1-2-19-9-6(5-18)3-7(10(12,13)14)4-8(9)11(15,16)17/h3-5H,2H2,1H3
- InChIKey: YHOUKYYZZOBNPJ-UHFFFAOYSA-N
- SMILES: FC(F)(F)C1=CC(C(F)(F)F)=C(OCC)C(C=O)=C1
Benzaldehyde, 2-ethoxy-3,5-bis(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022JEU-100mg |
2-Ethoxy-3,5-bis(trifluoromethyl)benzaldehyde |
2703218-17-9 | 100mg |
$790.00 | 2023-12-14 | ||
Aaron | AR022JEU-250mg |
2-Ethoxy-3,5-bis(trifluoromethyl)benzaldehyde |
2703218-17-9 | 95% | 250mg |
$1122.00 | 2025-02-13 |
Benzaldehyde, 2-ethoxy-3,5-bis(trifluoromethyl)- 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
Benzaldehyde, 2-ethoxy-3,5-bis(trifluoromethyl)-に関する追加情報
Benzaldehyde, 2-Ethoxy-3,5-Bis(Trifluoromethyl)-: A Comprehensive Overview
Benzaldehyde, 2-Ethoxy-3,5-Bis(Trifluoromethyl)-, also known by its CAS number 2703218-17-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with an ethoxy group at the 2-position and two trifluoromethyl groups at the 3 and 5 positions. The presence of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The molecular structure of Benzaldehyde, 2-Ethoxy-3,5-Bis(Trifluoromethyl)- is a testament to the versatility of aromatic compounds. The benzene ring serves as a stable framework, while the ethoxy group introduces electron-donating properties, enhancing the compound's reactivity in certain chemical reactions. The trifluoromethyl groups, on the other hand, are strong electron-withdrawing groups that contribute to the compound's stability and unique electronic characteristics. This combination of substituents makes it an ideal candidate for use in advanced materials and drug development.
Recent studies have highlighted the potential of Benzaldehyde, 2-Ethoxy-3,5-Bis(Trifluoromethyl)- in the field of drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules with potential therapeutic applications. For instance, its ability to form stable complexes with metal ions has been leveraged in designing novel anticancer agents. Additionally, its electron-withdrawing properties make it a promising candidate for use in organic electronics, particularly in the development of high-performance organic semiconductors.
In terms of synthesis, Benzaldehyde, 2-Ethoxy-3,5-Bis(Trifluoromethyl)- can be prepared through a variety of methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized to ensure high yields and purity levels, making it accessible for both laboratory-scale and industrial production. The compound's stability under various reaction conditions further enhances its utility in synthetic chemistry.
The applications of Benzaldehyde, 2-Ethoxy-3,5-Bis(Trifluoromethyl)- extend beyond traditional chemistry into emerging areas such as green chemistry and sustainable materials development. Its ability to participate in catalytic cycles without generating harmful byproducts makes it an environmentally friendly choice for certain industrial processes. Furthermore, its compatibility with modern analytical techniques allows for precise characterization and quality control during production.
In conclusion, Benzaldehyde, 2-Ethoxy-3,5-Bis(Trifluoromethyl)- (CAS No: 2703218-17-9) stands out as a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique molecular structure and favorable chemical properties continue to drive innovation in both academic research and industrial settings. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more significant role in shaping future technologies.
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